molecular formula C2HF3O2.H3N B213048 Ammonium trifluoroacetate CAS No. 3336-58-1

Ammonium trifluoroacetate

Cat. No. B213048
CAS RN: 3336-58-1
M. Wt: 131.05 g/mol
InChI Key: YCNIBOIOWCTRCL-UHFFFAOYSA-N
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Description

Ammonium trifluoroacetate, with the molecular formula C2H4F3NO2 and CAS number 3336-58-1 , is used as a catalyst in organic synthesis and as an additive in the mobile phase for chiral racemate separation .


Synthesis Analysis

While specific synthesis methods for Ammonium trifluoroacetate were not found in the search results, it’s known to be used in the synthesis of hexafluoro-2-aminopentan-4-one ligand and in tuning and calibrating new liquid chromatography/mass spectrometry systems .


Molecular Structure Analysis

The molecular structure of Ammonium trifluoroacetate consists of a trifluoroacetate anion and an ammonium cation . The exact mass is 131.01941286 g/mol .


Chemical Reactions Analysis

Ammonium trifluoroacetate is used in various chemical reactions. For instance, it’s used as an additive for elution of acids and bases from derivatized polysaccharide chiral stationary phases . It’s also involved in the instability of an amide bond with dilute trifluoroacetic acid (TFA) .


Physical And Chemical Properties Analysis

Ammonium trifluoroacetate has a molecular weight of 131.05 g/mol . It forms crystals and has a melting point of 123-125 °C (lit.) . It has a topological polar surface area of 41.1 Ų .

Scientific Research Applications

Synthesis of Hexafluoro-2-aminopentan-4-one Ligand

Ammonium trifluoroacetate is used in the synthesis of hexafluoro-2-aminopentan-4-one ligand . This ligand can be used in various chemical reactions and has potential applications in the field of organic chemistry.

Tuning and Calibrating Liquid Chromatography/Mass Spectrometry Systems

Ammonium trifluoroacetate plays a crucial role in tuning and calibrating new liquid chromatography/mass spectrometry systems . These systems are widely used in analytical chemistry to separate, identify, and quantify each component in a mixture.

Elution of Chiral Acids and Bases

Ammonium trifluoroacetate is used as an additive for the elution of chiral acids and bases from derivatized polysaccharide stationary phases . This application is particularly important in the field of stereochemistry, where the separation of chiral molecules is often necessary.

Catalyst in Organic Synthesis

Ammonium trifluoroacetate can act as a catalyst in organic synthesis . As a catalyst, it can speed up chemical reactions without being consumed, making it a valuable tool in various organic reactions.

Additive in Mobile Phase for Chiral Racemate Separation

Ammonium trifluoroacetate is used as an additive in the mobile phase for chiral racemate separation . This process is crucial in pharmaceutical industries where the separation of chiral compounds can have significant implications on the efficacy and safety of drugs.

Storage and Handling

Ammonium trifluoroacetate is typically stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be stored away from strong oxidizing agents, water, and moisture, and kept under dry inert gas .

Safety And Hazards

Ammonium trifluoroacetate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s recommended to use personal protective equipment and ensure adequate ventilation . Some risk may be expected of corrosive and toxic decomposition products . Risk of formation of toxic pyrolysis products containing fluorine, gaseous hydrogen fluoride (HF), carbon oxides (CO, CO2), and nitrogen oxides (NOx) exists .

properties

IUPAC Name

azane;2,2,2-trifluoroacetic acid
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InChI

InChI=1S/C2HF3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNIBOIOWCTRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals, soluble in water; [MSDSonline]
Record name Ammonium trifluoroacetate
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Product Name

Ammonium trifluoroacetate

CAS RN

3336-58-1
Record name Ammonium trifluoroacetate
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Record name Ammonium trifluoroacetate
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Record name Ammonium trifluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Ammonium trifluoroacetate has the molecular formula C2H4F3NO2 and a molecular weight of 143.06 g/mol.

ANone: Electron Spin Resonance (ESR) studies have been conducted on γ-irradiated single crystals of ammonium trifluoroacetate, revealing information about the free radicals generated at different temperatures [].

ANone: Ammonium trifluoroacetate has demonstrated utility as a catalyst and solid support in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones [], offering a simplified and economical approach. It also serves as an efficient catalyst in the synthesis of bis(indolyl)methanes from aromatic aldehydes and indole in acetonitrile [].

ANone: Ammonium trifluoroacetate plays a crucial role in regioselective Mannich condensation reactions. Using dimethyl(methylene)ammonium trifluoroacetate in trifluoroacetic acid facilitates the synthesis of the more substituted aminoketone [, , ]. Conversely, employing di-isopropyl(methylene)ammonium perchlorate in acetonitrile leads to the less substituted aminoketone [].

ANone: Yes, ammonium trifluoroacetate has been successfully employed in the synthesis of tetrahydropyridine derivatives, acting as a catalyst in a facile one-pot, solvent-free strategy []. This highlights its potential in developing environmentally friendly synthetic protocols.

ANone: Ammonium trifluoroacetate is a valuable additive in mobile phases for separating chiral acids and bases in chiral high-performance liquid chromatography (HPLC) []. Its versatility allows for the resolution of enantiomers on the same derivatized polysaccharide chiral columns without altering the mobile phase between analyses, leading to cost and time savings.

ANone: Ammonium trifluoroacetate serves as a component in commercially available tuning solutions for negative-ion Direct Analysis in Real Time Mass Spectrometry (DART-MS) []. It provides negative ions across a wide m/z range, facilitating accurate mass calibration.

ANone: While specific stability data might require further investigation, ammonium trifluoroacetate's application as an additive in HPLC mobile phases suggests its stability in solutions containing organic solvents like acetonitrile [, , ].

ANone: Research on aqueous solutions containing ammonium trifluoroacetate, among other similar ionic liquids, has revealed exothermic transitions unrelated to crystallization and significant structural changes upon cooling into a glassy state []. This highlights its influence on solution behavior at low temperatures.

ANone: Yes, quantum chemical calculations have been employed to elucidate the mechanism of primary amination reactions involving ammonium trifluoroacetate and cyanamidyl/arylcyanamidyl radicals []. These studies provide valuable insights into reaction pathways and selectivity.

ANone: While specific SAR studies on ammonium trifluoroacetate might be limited, research on amphiphilic perylene bisimides incorporating ammonium trifluoroacetate as a salt highlights the importance of the cationic ammonium side chain for antifungal activity [].

ANone: Information regarding the environmental impact and degradation pathways of ammonium trifluoroacetate is limited in the provided research. Further studies are required to assess its potential ecotoxicological effects and develop appropriate mitigation strategies.

ANone: Various analytical techniques, including HPLC, mass spectrometry, NMR, and computational chemistry tools, can be employed to investigate the properties and applications of ammonium trifluoroacetate [, , , , ]. Access to these instruments and expertise in these analytical techniques are essential for efficient research.

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